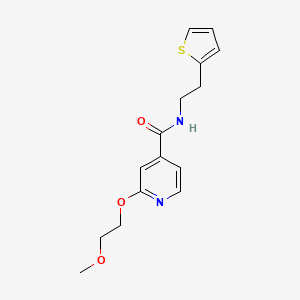

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide, also known as TAK-659, is a selective and potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Material Science and Pharmaceuticals

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide, as part of the broader chemical family that includes thiophene derivatives, has garnered interest in various scientific research domains, particularly in material science and pharmaceuticals. Thiophene-based compounds have demonstrated a wide range of biological activities and have been incorporated into the synthesis of polymers and small molecules with specific functional properties.

Antimicrobial and Antioxidant Studies : Thiophene derivatives, through their structural variations, have shown significant antimicrobial and antioxidant activities. For instance, compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates displayed excellent antibacterial and antifungal properties alongside profound antioxidant potential, as evidenced by in vitro screenings and ADME results indicating pharmaceutical properties (K. Raghavendra et al., 2016).

Dye-Sensitized Solar Cells : Thiophene derivatives have been explored for their potential in enhancing the efficiency of dye-sensitized solar cells. Specifically, 3,4-ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules were synthesized, achieving a notable solar-to-energy conversion efficiency, showcasing the material's potential in renewable energy technologies (Wei-Hsin Liu et al., 2008).

Coupling Reactions and Synthesis of Complex Molecules : The versatility of thiophene derivatives in chemical synthesis is highlighted by studies on isonicotinamides carrying N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents. These studies reveal the potential for cyclization induced by electrophiles to produce spirocyclic compounds or doubly spirocyclic compounds, where both the nucleophilic and electrophilic heterocycles are dearomatised, indicating a pathway for generating complex molecular architectures (H. Brice & J. Clayden, 2009).

Organocatalysis in Green Chemistry : The exploration of isonicotinic acid in organocatalysis for the green synthesis of pyranopyrazoles underlines the role of thiophene derivatives in promoting environmentally friendly chemical reactions. This approach exemplifies the integration of thiophene chemistry into sustainable synthesis processes, offering efficient methods for preparing complex organic compounds (M. Zolfigol et al., 2013).

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-19-8-9-20-14-11-12(4-6-16-14)15(18)17-7-5-13-3-2-10-21-13/h2-4,6,10-11H,5,7-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXONBZQJGBRFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2696437.png)

![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2696443.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2696444.png)

![1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2696449.png)

![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)

![6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2696454.png)